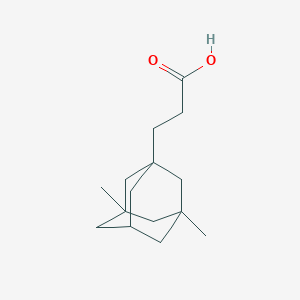

3,5-Dimethyladamantane-1-propanoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-Dimethyladamantane-1-propanoic Acid is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure.

Synthetic Routes and Reaction Conditions:

One-Step Synthesis: A notable method involves the reaction of 1-(isocyanatomethyl)-3,5-dimethyladamantane with aliphatic diamines, yielding symmetrical 1,3-disubstituted ureas with high efficiency.

Bromination and Hydrolysis: Another approach includes the bromination of 1,3-dimethyladamantane followed by hydrolysis to produce 3,5-dimethyladamantan-1-ol, which can be further modified.

Industrial Production Methods: Industrial production often leverages metal complex catalysis to enhance yield and reduce reaction times. For instance, the use of manganese complexes in the presence of pyridine has been shown to be effective .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using reagents like nitric acid.

Reduction: Hydrogenation reactions are also common, particularly in the presence of catalysts.

Substitution: Substitution reactions, such as the reaction with bromotrichloromethane, are frequently employed.

Common Reagents and Conditions:

Oxidation: Fuming nitric acid is a typical reagent used for oxidation.

Reduction: Hydrogenation often requires catalysts like palladium or platinum.

Substitution: Bromotrichloromethane and manganese salts are used in substitution reactions.

Major Products:

Oxidation: Produces 2-oxaadamantane derivatives.

Reduction: Yields various reduced forms of the compound.

Substitution: Results in brominated derivatives.

Aplicaciones Científicas De Investigación

3,5-Dimethyladamantane-1-propanoic Acid has a wide range of applications:

Mecanismo De Acción

The compound’s mechanism of action often involves interaction with specific molecular targets. For instance, as a soluble epoxide hydrolase inhibitor, it modulates the activity of this enzyme, thereby influencing various biological pathways related to inflammation and pain . In the context of Alzheimer’s disease, it acts as an NMDA receptor antagonist, helping to regulate glutamate levels and protect neurons .

Comparación Con Compuestos Similares

Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.

1,3-Dimethyladamantane: A precursor in the synthesis of various derivatives.

3,5-Dimethyladamantane-1-acetic acid: Shares structural similarities and is used in similar applications.

Uniqueness: 3,5-Dimethyladamantane-1-propanoic Acid stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. Its ability to act as a soluble epoxide hydrolase inhibitor and NMDA receptor antagonist highlights its versatility and potential in therapeutic applications .

Propiedades

Fórmula molecular |

C15H24O2 |

|---|---|

Peso molecular |

236.35 g/mol |

Nombre IUPAC |

3-(3,5-dimethyl-1-adamantyl)propanoic acid |

InChI |

InChI=1S/C15H24O2/c1-13-5-11-6-14(2,8-13)10-15(7-11,9-13)4-3-12(16)17/h11H,3-10H2,1-2H3,(H,16,17) |

Clave InChI |

CDNMFYYWCNXSQZ-UHFFFAOYSA-N |

SMILES canónico |

CC12CC3CC(C1)(CC(C3)(C2)CCC(=O)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[(4-Chlorophenyl)methoxy]-3-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13622120.png)

![3-[2-(Methanesulfonylsulfanyl)ethyl]-3-methyl-3H-diazirine](/img/structure/B13622127.png)

![1-Oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B13622148.png)